molecular formula C10H12N2O B11779153 1-(2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone

1-(2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone

Cat. No.: B11779153
M. Wt: 176.21 g/mol
InChI Key: UDEOAXYVRPDBBE-UHFFFAOYSA-N
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Description

1-(2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone is a heterocyclic compound that features a cyclopenta[b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone can be synthesized through a multicomponent condensation reaction. One method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as manganese triflate and oxidants like tert-butyl hydroperoxide can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordinate bonds with metal ions, inhibiting enzymatic activity. Additionally, its structure allows for interactions with biological membranes, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone is unique due to its ethanone moiety, which provides additional reactivity and potential for functionalization compared to other cyclopenta[b]pyridine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(2-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H12N2O/c1-6(13)8-5-7-3-2-4-9(7)12-10(8)11/h5H,2-4H2,1H3,(H2,11,12)

InChI Key

UDEOAXYVRPDBBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2CCCC2=C1)N

Origin of Product

United States

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